N-(cyclobutylmethyl)-N-methylpyrimidin-2-amine
Description
N-(cyclobutylmethyl)-N-methylpyrimidin-2-amine is a pyrimidine derivative characterized by a cyclobutylmethyl and methyl group attached to the nitrogen atoms of the pyrimidin-2-amine core. The cyclobutylmethyl group introduces steric bulk and conformational flexibility, which may influence binding to biological targets and metabolic stability compared to smaller or aromatic substituents.
Properties
IUPAC Name |
N-(cyclobutylmethyl)-N-methylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-13(8-9-4-2-5-9)10-11-6-3-7-12-10/h3,6-7,9H,2,4-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXNEECFLCYFIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCC1)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(cyclobutylmethyl)-N-methylpyrimidin-2-amine is a compound that has garnered attention due to its potential biological activities, particularly in the areas of anti-inflammatory and anticancer effects. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound consists of a pyrimidine ring substituted with a cyclobutylmethyl group and a methyl group. This structural configuration is significant as it influences the compound's biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrimidine core followed by the introduction of cyclobutylmethyl and methyl groups. Various synthetic routes have been explored to optimize yield and purity, which are critical for subsequent biological evaluations.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits notable anti-inflammatory properties. A study highlighted its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation.
Table 1: Inhibition of COX Enzymes by Pyrimidine Derivatives
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | 0.04 ± 0.01 | 0.04 ± 0.02 | >1 |
| Celecoxib | 0.01 ± 0.005 | 0.04 ± 0.01 | 4 |
| Indomethacin | 0.05 ± 0.02 | 0.05 ± 0.02 | =1 |
The selectivity index indicates that this compound has comparable selectivity to celecoxib, suggesting it could be a candidate for further development in treating inflammatory diseases .
2. Antitumor Activity
Recent studies have reported promising antitumor effects of this compound against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Table 2: Antitumor Activity Against Human Cancer Cell Lines
| Cell Line | IC50 (μM) | Inhibition Rate (%) |
|---|---|---|
| HepG2 | 6.92 | 99.98 |
| A549 | 8.99 | 100.07 |
| MCF7 | 8.26 | 100.39 |
The compound demonstrated significant inhibition rates across all tested cell lines, outperforming standard treatments like Sunitinib . The apoptosis assays indicated that treatment with this compound resulted in increased apoptotic cell death in a concentration-dependent manner.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of COX Enzymes : By selectively inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators.
- Induction of Apoptosis : In cancer cells, it triggers mitochondrial pathways leading to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
Case Studies
A notable case study involved the administration of this compound in an animal model with induced inflammation via lipopolysaccharide (LPS). The results showed a significant reduction in edema and inflammatory markers compared to control groups, supporting its potential therapeutic use in inflammatory conditions .
Scientific Research Applications
Chemical Properties and Structure
N-(cyclobutylmethyl)-N-methylpyrimidin-2-amine features a pyrimidine ring, which is known for its presence in nucleic acids and its role in various biological processes. The compound's structure can be represented as follows:
- Molecular Formula : C_{11}H_{15}N_{3}
- Molecular Weight : Approximately 189.25 g/mol
This compound's structure allows for interactions with biological targets, making it a candidate for further research in medicinal chemistry.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create more complex molecules. The compound can participate in nucleophilic substitutions and coupling reactions, making it useful for synthesizing derivatives with enhanced properties.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may have significant antimicrobial effects against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations reported in related compounds around 256 µg/mL.
- Anticancer Potential : The compound has been investigated for its cytotoxic effects against various cancer cell lines. Similar structural analogs have demonstrated selective cytotoxicity, sparing normal cells while targeting cancerous ones .
- Enzyme Inhibition : this compound may act as an inhibitor of specific enzymes involved in disease progression. For example, it could inhibit enzymes like acetylcholinesterase, which is relevant in neurodegenerative disorders .
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications. Its structure suggests it could be developed into drugs targeting specific diseases, particularly cancers and infectious diseases. The ongoing research aims to optimize its pharmacological properties through structure-activity relationship studies .
Case Study 1: Anticancer Research
A study evaluated the efficacy of this compound derivatives against acute myeloid leukemia (AML). The derivatives were tested for their biochemical potency and cellular activity, showing promising results with pIC50 values reaching up to 9.2 ± 0.1 in biochemical assays . These findings highlight the potential of this compound class in developing new cancer therapies.
Case Study 2: Antimicrobial Activity
Research conducted on related pyrimidine derivatives indicated significant antimicrobial activity against common pathogens. The study utilized various structural modifications to enhance efficacy, demonstrating that compounds similar to this compound could lead to effective antimicrobial agents .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Pyrimidin-2-amine derivatives exhibit diverse biological activities depending on their substituents. Key structural analogs include:
Key Observations:
- Cyclobutylmethyl vs. Cyclopropylmethyl : The cyclobutyl group’s larger size and reduced ring strain compared to cyclopropyl may enhance metabolic stability and binding pocket accommodation in pharmaceutical applications .
- Halogenated Analogs : Fluorine and chlorine improve target affinity but may correlate with higher toxicity (e.g., 4-fluorobenzyl in antitubercular compounds vs. chlorobenzyl in intermediates ).
- Aromatic vs. Aliphatic Substituents : Phenyl groups (cyprodinil ) favor agrochemical applications, while aliphatic chains (cyclobutylmethyl) are more common in drug discovery for balanced solubility and steric effects.
Physicochemical Properties
- Lipophilicity : Cyclobutylmethyl (logP ~2.5 estimated) is less lipophilic than chlorobenzyl (logP ~3.0) but more than methylphenyl (logP ~2.0), affecting membrane permeability and solubility.
- Metabolic Stability : Bulkier aliphatic groups like cyclobutylmethyl may resist cytochrome P450 oxidation better than cyclopropylmethyl or halogenated analogs .
Q & A
Basic: What are the recommended synthetic routes for N-(cyclobutylmethyl)-N-methylpyrimidin-2-amine?
Methodological Answer:
The synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, a cyclobutylmethyl group can be introduced via alkylation of a pyrimidin-2-amine precursor using cyclobutylmethyl halides under basic conditions (e.g., NaH in THF). Methylation of the secondary amine is achieved using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). Purification often employs flash chromatography (ethyl acetate/heptane gradients) or recrystallization from hexane/ethanol mixtures to isolate the product .
Advanced: How can reaction conditions be optimized to mitigate low yields in this compound synthesis?
Methodological Answer:
Key variables include:
- Temperature: Controlled heating (reflux in THF or DMF) improves reaction kinetics but must avoid decomposition.
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines.
- Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may accelerate alkylation steps.
- Purification: Dry flash chromatography with silica gel or HPLC can resolve closely eluting impurities. Yield improvements (e.g., from 41% to 66%) have been reported by optimizing stoichiometry and reaction time .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identifies methyl groups (δ ~2.3–3.0 ppm for N–CH₃), cyclobutyl protons (δ ~1.5–2.5 ppm), and pyrimidine ring protons (δ ~6.5–8.5 ppm).
- LC-MS: Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 206.2) and purity.
- X-ray Crystallography: Resolves stereochemistry and bond angles, using software like ORTEP-3 for visualization .
Advanced: How to address discrepancies between computational (PubChem) and experimental spectroscopic data?
Methodological Answer:
Discrepancies often arise from:
- Tautomerism: Pyrimidine derivatives may exhibit tautomeric forms not modeled in computational predictions.
- Solvent Effects: Experimental NMR shifts (e.g., in CDCl₃ vs. DMSO-d₆) differ from gas-phase computations.
- Impurities: Trace by-products (e.g., unreacted starting materials) skew integration ratios. Validate via 2D NMR (COSY, HSQC) and compare with crystallographic data (e.g., bond lengths in Acta Cryst. reports) .
Basic: What are common impurities in this compound synthesis?
Methodological Answer:
Typical impurities include:
- Unreacted Cyclobutylmethyl Halides: Detected via GC-MS or residual halide tests.
- Over-methylated Products: Identified by LC-MS ([M+H]⁺ +14 Da).
- Oxidation By-products: E.g., N-oxides, characterized by IR (stretching at ~1250 cm⁻¹ for N–O) .
Advanced: What in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases or receptors (e.g., cannabinoid CB2 receptors) using fluorescence polarization or radioligand binding.
- Cellular Uptake Studies: Employ LC-MS/MS to quantify intracellular concentrations.
- Metabolic Stability: Use liver microsomes to assess CYP450-mediated degradation. Reference studies on structurally related pyrimidines (e.g., GW-441756) for assay design .
Basic: How to determine the crystal structure of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation (ethanol/water).
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K.
- Refinement: Software like SHELXL refines bond angles (e.g., C–N–C ~120°) and torsional parameters. ORTEP-3 generates thermal ellipsoid diagrams for publication .
Advanced: Can this compound act as a ligand in coordination chemistry?
Methodological Answer:
Pyrimidine derivatives often serve as ligands due to their N-donor sites. To explore coordination:
- Complexation Studies: React with transition metals (e.g., Ni²⁺, Co²⁺) in acetonitrile or methanol.
- Characterization: Use UV-Vis (d-d transitions), EPR (for paramagnetic complexes), and X-ray crystallography. Related compounds (e.g., bis-pyridylmethylamines) form octahedral complexes with catalytic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
